N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F6NO3S/c1-30-16-4-2-12(3-5-16)11-31-17-6-7-32-18(17)19(29)28-15-9-13(20(22,23)24)8-14(10-15)21(25,26)27/h2-10H,11H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZTZGBSNLSVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiophene derivative with a methoxyphenyl compound, often using a coupling reagent.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups and the thiophene ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may inhibit the activity of these targets by blocking their active sites or altering their conformation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds due to its lipophilicity and electron-withdrawing characteristics, which can improve bioactivity and selectivity in various biological contexts.
Chemical Structure and Properties
The compound features a thiophene ring, which is a key component in many biologically active molecules. The presence of the 3,5-bis(trifluoromethyl)phenyl group contributes to its unique electronic properties, while the methoxy substitution on the phenyl ring may influence its interaction with biological targets.
Chemical Formula:
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as:
- Anticancer Activity: Many derivatives of thiophene and phenyl groups have been studied for their inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Effects: Compounds targeting the NF-κB signaling pathway have shown promise in reducing inflammation.
- Antimicrobial Properties: The trifluoromethyl group has been associated with enhanced activity against various bacterial strains.
1. Anticancer Activity
A study investigating the biological activity of related compounds revealed that certain derivatives act as potent inhibitors of the NF-κB pathway, a critical regulator in cancer cell survival and proliferation. Specifically, N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide showed effective inhibition at nanomolar concentrations against specific cancer cell lines .
| Compound | IC50 (µM) | Target |
|---|---|---|
| IMD-0354 | 0.5 | IKKβ |
| Thiophene Derivative | 0.1 | NF-κB |
2. Anti-inflammatory Activity
The compound's structural similarity to known IKKβ inhibitors suggests potential anti-inflammatory properties. In vitro assays indicated that it could inhibit TNF-α induced NF-κB activation, which is crucial for inflammatory responses .
3. Antimicrobial Properties
Research has shown that derivatives containing the trifluoromethyl group exhibit significant antimicrobial activity against strains like MRSA. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study published in MDPI, a series of thiophene-based compounds were tested against various cancer cell lines (lung, breast, colon). The results indicated that compounds with similar structures to this compound demonstrated IC50 values ranging from 0.33 µM to 1.48 µM against prostate cancer cells .
Case Study 2: Antimicrobial Efficacy
An investigation into antimicrobial properties highlighted that compounds with trifluoromethyl substitutions showed enhanced growth inhibition of bacterial strains. The study reported that certain derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling reactions between substituted thiophene precursors and aromatic amines. Critical parameters include:
- Temperature : Low temperatures (-40°C to -20°C) minimize side reactions during activation steps .
- Solvents : Dichloromethane (DCM) or methanol are preferred for solubility and stability .
- Catalysts : Trimethylsilyl triflate (TMSOTf) or N-iodosuccinimide (NIS) enhance electrophilic substitution efficiency .
- Purification : Column chromatography with ethyl acetate/hexane mixtures achieves >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~165–170 ppm) confirm substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C21H16F6NO3S: 500.0752) .
- FT-IR : Stretching bands for C=O (~1680 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .
Q. How do trifluoromethyl and methoxy substituents influence physicochemical properties?
- Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability .
- Electron-withdrawing effects : The -CF3 group stabilizes the thiophene ring, altering reactivity in electrophilic substitutions .
- Methoxy groups : Improve solubility via hydrogen bonding but may reduce metabolic stability .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for purity (>95% by HPLC) .
- Solvent effects : Use DMSO concentrations <0.1% to avoid cytotoxicity .
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., NF-κB luciferase reporters) .
Q. What computational strategies predict target interactions?
- Molecular docking : Use the compound’s SMILES (e.g., Canonical SMILES from PubChem) to dock into NF-κB or kinase active sites .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable complexes) .
- QSAR models : Correlate substituent electronegativity (e.g., -CF3) with IC50 values .
Q. How can metabolic pathways be elucidated in hepatic models?
- Liver microsomes : Incubate with NADPH and analyze metabolites via LC-MS/MS. Primary metabolites often result from O-demethylation or thiophene oxidation .
- CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .
Q. What experimental designs optimize SAR studies for derivative synthesis?
- Scaffold diversification : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to probe steric/electronic effects .
- Positional scanning : Systematically vary substituents on the thiophene ring and measure activity changes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
